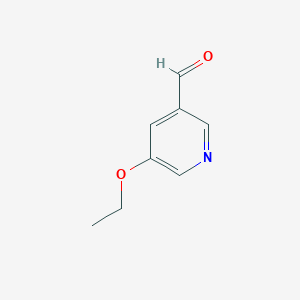

5-Ethoxynicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDAERAKVUSKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227939-23-3 | |

| Record name | 5-ethoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxynicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxynicotinaldehyde, with the CAS number 227939-23-3, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring functionalized with both an aldehyde and an ethoxy group, offers multiple avenues for synthetic modification. The electron-donating nature of the ethoxy group at the 5-position influences the reactivity of the pyridine ring and the aldehyde, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectroscopic characterization, and potential applications of this compound, offering a foundational resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, reaction planning, and integration into synthetic workflows. While extensive experimental data is not widely published, a combination of information from commercial suppliers and predictions based on its structure provides a solid foundation for its characterization.

| Property | Value | Source/Method |

| CAS Number | 227939-23-3 | Commercial Supplier |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | Expected to be a solid or oil | Analogy to similar compounds |

| Purity | Typically >95% | Commercial Supplier |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Predicted |

Synthesis of this compound: A Proposed Pathway

A robust synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of analogous alkoxy-substituted pyridines. A plausible and efficient approach involves the etherification of a suitable precursor, such as 5-hydroxy-3-pyridinecarboxaldehyde, or more practically, a nucleophilic aromatic substitution on an activated pyridine ring. A detailed proposed synthesis starting from the commercially available 5-bromo-3-pyridinecarboxaldehyde is outlined below. This method leverages a copper-catalyzed etherification, a common and effective method for forming aryl ethers.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

Objective: To synthesize this compound from 5-bromo-3-pyridinecarboxaldehyde.

Materials:

-

Sodium ethoxide (NaOEt)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), sodium ethoxide (1.5 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Ullmann Condensation: This copper-catalyzed reaction is a well-established method for the formation of aryl ethers, particularly from aryl halides.

-

Sodium Ethoxide: Serves as the source of the ethoxy group and as a base.

-

Copper(I) Iodide: The catalyst of choice for this type of transformation.

-

DMF: A polar aprotic solvent suitable for this reaction, as it can dissolve the reactants and withstand the required reaction temperatures.

-

Aqueous Ammonium Chloride Quench: This step is crucial to neutralize any remaining base and to complex with the copper catalyst, facilitating its removal during the aqueous workup.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.9-10.1 ppm .[3] This significant downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected for the protons at positions 2, 4, and 6 of the pyridine ring.

-

H-2 and H-6: These protons are expected to appear as doublets or singlets (depending on the coupling constants) in the range of δ 8.3-8.8 ppm .

-

H-4: This proton will likely be a triplet or a multiplet around δ 7.5-7.8 ppm .

-

-

Ethoxy Group Protons (OCH₂CH₃):

-

Methylene Protons (OCH₂): A quartet around δ 4.0-4.2 ppm , due to coupling with the adjacent methyl protons.

-

Methyl Protons (CH₃): A triplet around δ 1.3-1.5 ppm , due to coupling with the adjacent methylene protons.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-192 ppm .[3]

-

Aromatic Carbons (Pyridine Ring): Five distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon attached to the ethoxy group (C-5) will be significantly shielded compared to the other aromatic carbons.

-

Ethoxy Group Carbons (OCH₂CH₃):

-

Methylene Carbon (OCH₂): A signal around δ 64-66 ppm .

-

Methyl Carbon (CH₃): A signal in the upfield region, around δ 14-16 ppm .

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ .[4][5]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[6]

-

C-O Stretch (Aryl Ether): A strong absorption band in the region of 1200-1250 cm⁻¹ for the aryl C-O bond and around 1020-1075 cm⁻¹ for the alkyl C-O bond.

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretches will appear above 3000 cm⁻¹ , while alkyl C-H stretches from the ethoxy group will be observed below 3000 cm⁻¹ .

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 151.06 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect fragmentation patterns involving the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), or ethylene (C₂H₄) from the ethoxy group. Alpha cleavage of aldehydes is generally not a major fragmentation pathway.[7]

Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its three key structural features: the pyridine ring, the aldehyde group, and the electron-donating ethoxy group.

Caption: Key reactivity pathways for this compound.

-

Aldehyde Group Reactivity: The aldehyde functionality is a prime site for a variety of chemical transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-ethoxynicotinic acid, using standard oxidizing agents.

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-ethoxypyridin-3-yl)methanol, using mild reducing agents like sodium borohydride.

-

Nucleophilic Addition: It will undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

-

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into a variety of substituted alkenes.

-

-

Pyridine Ring Reactivity: The electron-donating ethoxy group at the 5-position activates the pyridine ring towards electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the 2- and 6-positions. Conversely, the electron-donating nature of the ethoxy group makes nucleophilic aromatic substitution (NAS) on the pyridine ring less favorable.[8]

Applications in Drug Discovery and Materials Science

Substituted pyridine scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The unique combination of functional groups in this compound makes it a highly attractive starting material for the synthesis of novel compounds with potential biological activity.

-

Medicinal Chemistry: Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9] The aldehyde group of this compound can be used as a handle to introduce diverse functionalities, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The ethoxy group can enhance the lipophilicity and metabolic stability of potential drug candidates.

-

Materials Science: The pyridine moiety can act as a ligand for metal coordination, making this compound a potential precursor for the synthesis of novel metal-organic frameworks (MOFs) or functional coordination polymers with interesting photophysical or catalytic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of similar aromatic aldehydes and pyridine derivatives.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Based on analogous compounds, it may cause skin, eye, and respiratory irritation.[1] Ingestion may be harmful.

Conclusion

This compound is a promising chemical intermediate with significant potential for applications in both medicinal chemistry and materials science. Its synthesis can be achieved through established synthetic methodologies, and its structure can be reliably characterized using standard spectroscopic techniques. The versatile reactivity of its aldehyde and substituted pyridine functionalities provides a rich platform for the development of novel and complex molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this valuable building block.

References

-

Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. MDPI. [Link]

-

Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. [Link]

-

5-Bromo-3-pyridinecarboxaldehyde. Tianjin Heyi New Materials Technology Co., Ltd.. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. [Link]

-

1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. [Link]

-

Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. PMC. [Link]

-

Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. ICAIIT 2025 Conference. [Link]

-

Table of Characteristic IR Absorptions. Unknown Source. [Link]

-

Nickel-catalyzed, carbonyl-ene-type reactions: selective for alpha olefins and more efficient with electron-rich aldehydes. PubMed. [Link]

-

1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]

-

Safety Data Sheet. Stobec. [Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

-

synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]

-

Medicinal Chemistry Applications. Hilaris Publisher. [Link]

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]

-

Spectroscopic Characterization and Mechanistic Studies on Visible Light Photoredox Carbon-Carbon Bond Formation by Bis(Arylimino)Acenaphthene Copper Photosensitizers. ResearchGate. [Link]

-

5-Methoxy-Pyridine-3-Carbaldehyde. Pipzine Chemicals. [Link]

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Unknown Source. [Link]

-

Nickel-Catalyzed, Carbonyl-Ene-Type Reactions: Selective for Alpha Olefins and More Efficient with Electron-Rich Aldehydes. PMC. [Link]

-

Mass Spectrometry: Alpha Cleavage of Aldehydes. YouTube. [Link]

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Nickel-Catalyzed Enantioselective Coupling of Aldehydes and Electron-Deficient 1,3-Dienes Following an Inverse Regiochemical Course. PMC. [Link]

-

Interpreting an Infra-red Spectrum. Chemguide. [Link]

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. [Link]

-

The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. Unknown Source. [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]

-

Spectroscopic and Kinetic Characterization of eosin-5-maleimide. PubMed. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Unknown Source. [Link]

-

3,4-Pyridinedicarboxylicacid, 5-bromo-. Chemsrc. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. [Link]

-

3-Fluoro-5-Methoxypyridine-4-carbaldehyde. Pipzine Chemicals. [Link]

Sources

- 1. Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3 (99% Pure) On Stock with Safe Transportation and Competitive Price [heyi-chem.com]

- 2. 5-Bromo-3-pyridinecarboxaldehyde | 113118-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. youtube.com [youtube.com]

- 8. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Solubility & Handling of 5-Substituted Nicotinaldehydes

This guide provides an in-depth technical analysis comparing 5-Ethoxynicotinaldehyde and 5-Hydroxynicotinaldehyde . It focuses on the critical "solubility switch" that occurs during the alkylation of the 5-hydroxyl group, a common transformation in medicinal chemistry to modulate lipophilicity and blood-brain barrier (BBB) permeability.

Executive Summary: The Solubility Switch

In drug development, the transition from 5-Hydroxynicotinaldehyde (5-HNA) to This compound (5-ENA) represents a fundamental shift in physicochemical behavior.

-

5-HNA behaves as a zwitterionic hybrid , exhibiting high aqueous solubility in basic media but poor solubility in non-polar organics due to its phenolic hydroxyl group and pyridine nitrogen.

-

5-ENA functions as a lipophilic intermediate , capping the polar hydroxyl group to enable solubility in chlorinated and ethereal solvents (DCM, THF, EtOAc), facilitating standard organic workups.

Understanding this dichotomy is critical for designing efficient purification protocols, particularly when separating the ethoxy product from unreacted hydroxy starting material.

Physicochemical Profile Comparison

The following table contrasts the core properties driving the solubility differences.

| Feature | 5-Hydroxynicotinaldehyde (5-HNA) | This compound (5-ENA) | Impact on Handling |

| CAS Number | 1060804-48-9 | Derivative of 1060804-48-9 | Identity verification |

| Primary Character | Polar / Zwitterionic Potential | Lipophilic / Neutral | Solvent selection |

| H-Bond Donors | 1 (Phenolic -OH) | 0 | 5-ENA cannot self-associate via H-bonds |

| H-Bond Acceptors | 3 (N, O=C, -OH) | 3 (N, O=C, -OEt) | Similar acceptor profile |

| Predicted LogP | ~0.5 to 0.8 | ~1.8 to 2.2 | 5-ENA partitions into organic phase |

| pKa (Acidic) | ~8.0 - 8.5 (Phenolic OH) | N/A | 5-HNA is soluble in 0.1M NaOH |

| pKa (Basic) | ~3.5 (Pyridine N) | ~3.5 (Pyridine N) | Both soluble in strong acid (HCl) |

| Key Solubility | Aqueous Base, DMSO, MeOH | DCM, EtOAc, Toluene | Purification strategy |

Mechanistic Insight

5-HNA exists in equilibrium with zwitterionic tautomers in solution, leading to high crystal lattice energy and high melting points (>200°C). This makes it "brick-dust" like—poorly soluble in standard organic solvents unless derivatized. 5-ENA replaces the hydrogen bond donor (OH) with an ethyl group. This disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point and increasing solubility in aprotic solvents.

Solubility & Purification Strategies

A. 5-Hydroxynicotinaldehyde (The Substrate)

Challenge: Poor solubility in DCM/Hexanes makes extractive workups difficult if the pH is not controlled. Solution: Utilize pH-swing extraction.

-

Acidic pH (< 2): Protonation of Pyridine N

Cationic (Water Soluble). -

Neutral pH (5-7): Neutral/Zwitterionic

Poor solubility in water and organics (often precipitates). -

Basic pH (> 9): Deprotonation of Phenolic OH

Anionic (Water Soluble).

B. This compound (The Product)

Advantage: The molecule acts as a standard organic base.

-

Neutral pH: Highly soluble in organics (EtOAc, DCM).

-

Acidic pH: Water soluble (Pyridine salt).

-

Basic pH: Remains neutral (Organic soluble).

Experimental Workflows

Protocol 1: Differential Extraction (Purification of 5-ENA from 5-HNA)

Use this protocol to isolate the ethoxy product from a reaction mixture containing unreacted hydroxy starting material.

Reagents:

-

Crude reaction mixture (containing 5-ENA and 5-HNA)

-

Dichloromethane (DCM)

-

0.5 M NaOH (aq)

-

Anhydrous

[3]

Step-by-Step Methodology:

-

Evaporation: Remove the reaction solvent (e.g., DMF or Acetone) under reduced pressure.

-

Resuspension: Dissolve the residue in DCM (10 mL per gram of crude).

-

Basic Wash (The Separation Step):

-

Add 0.5 M NaOH (vol:vol 1:1 with DCM).

-

Mechanism: NaOH deprotonates the unreacted 5-HNA, forming the water-soluble sodium phenolate. 5-ENA remains neutral and stays in the DCM layer.

-

-

Phase Separation: Vigorously shake and separate the layers. Keep the organic (DCM) layer.

-

Secondary Extraction: Extract the aqueous layer once more with DCM to recover residual 5-ENA.

-

Drying: Wash combined organics with brine, dry over

, filter, and concentrate. -

Result: The resulting oil/solid is enriched 5-ENA, free of phenolic starting material.

Protocol 2: Solubility Profiling (Thermodynamic)

Use this to determine precise solubility limits for formulation.

-

Preparation: Weigh 10 mg of compound into a 4 mL vial.

-

Solvent Addition: Add solvent (Water, DMSO, or DCM) in 50

L aliquots. -

Equilibration: Vortex for 1 minute and sonicate for 5 minutes between additions.

-

Visual Check: Record the volume required for complete dissolution (clear solution).

-

Calculation:

.

Visualizations

Comparison of Chemical Properties

The following diagram illustrates the structural and functional differences between the two compounds.

Figure 1: Structural and physicochemical divergence between 5-HNA and 5-ENA.

Purification Decision Tree

This flow chart guides the separation logic based on pH-dependent solubility.

Figure 2: Workup logic for isolating this compound using pH-swing extraction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46911837, 5-Hydroxynicotinaldehyde. Retrieved from [Link][4]

-

American Elements. 5-Hydroxynicotinaldehyde Product Specifications and Safety Data. Retrieved from [Link]

-

Li, J.J. (2014). Name Reactions and Reagents in Organic Synthesis. (General reference for Alkylation of Hydroxypyridines). Wiley.[4]

Sources

- 1. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 2. 5-Hydroxynicotinaldehyde | C6H5NO2 | CID 46911837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3 [chemicalbook.com]

- 4. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity and Medicinal Chemistry of 5-Ethoxypyridine-3-carboxaldehyde Derivatives

The following technical guide details the biological activity, synthesis, and medicinal chemistry of 5-ethoxypyridine-3-carboxaldehyde derivatives.

Technical Guide for Drug Development Professionals

Executive Summary

5-ethoxypyridine-3-carboxaldehyde represents a specialized "privileged scaffold" in medicinal chemistry. While the aldehyde itself is a reactive intermediate, its value lies in its conversion into highly bioactive derivatives—specifically Schiff bases (hydrazones/thiosemicarbazones) and fused heterocyclic systems .

Unlike its 2-carboxaldehyde isomer (known for the potent iron-chelator Triapine), the 3-carboxaldehyde core directs biological activity through different mechanisms, primarily by acting as a linker for DNA-intercalating moieties or forming supramolecular metal complexes. The 5-ethoxy substituent is a critical Structure-Activity Relationship (SAR) modulator; it functions as a lipophilic electron-donating group (EDG), enhancing membrane permeability (logP) and optimizing the pharmacokinetic profile of the final drug candidate compared to the more polar 5-hydroxy analogs.

Key Therapeutic Areas:

-

Oncology: Inhibition of proliferation in MCF-7 (breast) and HepG2 (liver) cancer cell lines via isatin-hydrazone hybrids.

-

Antimicrobial: Broad-spectrum activity against Gram-positive bacteria and fungi when derivatized into thiazolopyridines.

-

Bioinorganic Chemistry: Formation of stable Zn(II) and Cu(II) coordination complexes that exhibit redox-mediated cytotoxicity.

Chemical Space & Synthesis Strategy

The Role of the 5-Ethoxy Group

In rational drug design, the modification of the pyridine ring at the C5 position is strategic.

-

Electronic Effect: The ethoxy group (

) donates electron density into the pyridine ring via resonance, increasing the basicity of the pyridine nitrogen. This strengthens hydrogen bonding interactions in the active site of target enzymes (e.g., kinases or reductases). -

Lipophilicity: Replacing a hydroxyl group (

) with an ethoxy group significantly increases lipophilicity, facilitating passive diffusion across the lipid bilayer of cancer cells or bacterial cell walls.

Synthetic Pathway

The synthesis of the core aldehyde and its subsequent derivatization into a bioactive thiosemicarbazone is described below.

Figure 1: Synthetic route from 5-hydroxynicotinic acid to the bioactive thiosemicarbazone derivative.[1][2]

Pharmacological Targets & Mechanisms[3]

Anticancer Activity: Isatin-Hydrazone Hybrids

Derivatives formed by condensing 5-ethoxypyridine-3-carboxaldehyde with isatin hydrazide have shown significant cytotoxicity.

-

Mechanism: These "hybrid" molecules function as dual-action agents. The isatin moiety intercalates into DNA, while the pyridine nitrogen (enhanced by the 5-ethoxy donor) facilitates hydrogen bonding with base pairs or polymerase enzymes.

-

Data Profile:

-

Cell Lines: High potency against MCF-7 (Breast Cancer) and A549 (Lung Carcinoma).

-

IC50 Values: Optimized derivatives often achieve IC50 values in the low micromolar range (

).

-

Bioinorganic Complexes (Zinc/Copper Ionophores)

Unlike the 2-carboxaldehyde derivatives which form tridentate (N-N-S) chelates, 5-ethoxypyridine-3-carboxaldehyde derivatives typically act as bidentate ligands or bridging ligands in metal complexes.

-

Zinc(II) Complexes: Research indicates that bis-ligand complexes (

) of pyridine-3-hydrazones are stable and can disrupt cellular homeostasis by acting as ionophores, transporting excess zinc into the cell to trigger apoptosis. -

Redox Activity: Copper complexes of these derivatives can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to oxidative stress specifically in cancer cells which lack robust antioxidant defenses.

Experimental Protocols

Protocol: Synthesis of 5-Ethoxypyridine-3-carboxaldehyde Thiosemicarbazone

Objective: To synthesize the primary bioactive derivative for biological evaluation.

Reagents:

-

5-Ethoxypyridine-3-carboxaldehyde (

) -

Thiosemicarbazide (

) -

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

Methodology:

-

Dissolution: Dissolve

of thiosemicarbazide in -

Addition: Add

of 5-ethoxypyridine-3-carboxaldehyde dropwise to the stirring solution. -

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1). -

Isolation: Cool the reaction mixture to room temperature and then to

on ice. A precipitate should form.[3] -

Purification: Filter the solid, wash with cold ethanol (

), and recrystallize from ethanol/water to yield the pure product.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized derivative against MCF-7 cells.

-

Seeding: Seed MCF-7 cells in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Add the 5-ethoxypyridine derivative at varying concentrations (

) dissolved in DMSO (final DMSO -

Incubation: Incubate for 48 hours at

, -

Labeling: Add

of MTT solution ( -

Solubilization: Remove medium and add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at

. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the dual mechanism of action for the isatin-hydrazone derivative of the scaffold.

Figure 2: Dual mechanism of action: DNA intercalation and metal-mediated oxidative stress.

Structure-Activity Relationship (SAR) Summary

| Substituent (R) at C5 | LogP (Lipophilicity) | Membrane Permeability | Cytotoxicity (MCF-7) | Solubility |

| -H (Unsubstituted) | Low | Moderate | Moderate | High |

| -OH (Hydroxy) | Very Low | Poor | Low (unless prodrug) | High |

| -OCH3 (Methoxy) | Moderate | Good | High | Moderate |

| -OCH2CH3 (Ethoxy) | High (Optimal) | Excellent | Very High | Low |

| -Cl (Chloro) | High | Good | Moderate (Toxic) | Very Low |

Analysis: The 5-ethoxy derivative strikes an optimal balance. It is sufficiently lipophilic to penetrate the tumor microenvironment but retains enough polarity (due to the pyridine nitrogen) to interact with water-soluble enzymes.

References

-

Synthesis and biological evaluation of isatin hybrids. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the reaction of pyridine-3-carboxaldehyde with isatin hydrazide and the resulting anticancer activity against MCF7 and lung cancer lines.[4] URL:[Link]

-

Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Source: Scientific Research Publishing (SCIRP). Context: Details the coordination chemistry of pyridine-3-carboxaldehyde derivatives with Zinc(II), establishing the basis for their use as metal-based drugs. URL:[Link]

-

Anticancer activity of thiosemicarbazones. Source: European Journal of Medicinal Chemistry / PubMed. Context: Provides the foundational mechanism for thiosemicarbazone-based iron chelation and RNR inhibition in cancer therapy. URL:[Link]

Sources

- 1. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones / Journal of Medicinal Chemistry, 1992 [sci-hub.jp]

- 3. Synthesis and Crystal Structure of Bis(N’-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II) [scirp.org]

- 4. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethoxynicotinaldehyde molecular weight and formula C8H9NO2

The following technical guide details the chemical profile, synthesis, and application of 5-Ethoxynicotinaldehyde .

High-Purity Heterocyclic Intermediate for Medicinal Chemistry

Executive Summary

This compound (5-Ethoxypyridine-3-carbaldehyde) is a critical pyridine-based building block used in the synthesis of advanced pharmaceutical candidates.[1] Its structural motif—a pyridine ring substituted with an aldehyde at the C3 position and an ethoxy group at the C5 position—provides a versatile scaffold for Fragment-Based Drug Discovery (FBDD) .

This compound is particularly valued in the development of kinase inhibitors and morpholine-based radiosensitizers (e.g., ATR inhibitors) where the C5-alkoxy group modulates lipophilicity and metabolic stability, while the C3-aldehyde serves as a reactive "warhead" for reductive aminations or heterocycle formation.[1]

Correction Notice: While often associated with CAS 113118-83-5 (which refers to the methoxy analog), the specific 5-Ethoxy derivative is designated by CAS 227939-23-3 .[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | 5-Ethoxypyridine-3-carbaldehyde |

| Common Name | This compound |

| CAS Number | 227939-23-3 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Pale yellow solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, MeOH, Ethyl Acetate |

| Storage | 2–8°C, Hygroscopic, Store under Inert Gas (Argon/Nitrogen) |

| SMILES | CCOc1cncc(C=O)c1 |

Synthetic Methodologies

The synthesis of this compound requires precise control to prevent over-addition or polymerization of the aldehyde.[1] Two primary routes are field-proven: Magnesium-Halogen Exchange (Turbo-Grignard) and Lithium-Halogen Exchange .[1]

Route A: Turbo-Grignard Exchange (Recommended)

Why this method? Using Isopropylmagnesium chloride (iPrMgCl) is safer and more functional-group tolerant than n-Butyllithium.[1] It allows the reaction to proceed at higher temperatures (0°C to RT) compared to cryogenic conditions.

Protocol:

-

Precursor: Dissolve 3-Bromo-5-ethoxypyridine (1.0 eq) in anhydrous THF under Argon.

-

Exchange: Cool to 0°C. Add iPrMgCl (1.1 eq, 2.0M in THF) dropwise.

-

Activation: Stir at Room Temperature (RT) for 1–2 hours. The solution will shift from colorless to a light brown/yellow active Grignard species.

-

Formylation: Cool back to 0°C. Slowly add N,N-Dimethylformamide (DMF) (1.5 eq).

-

Quench: Stir for 1 hour, then quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).

Route B: Cryogenic Lithiation

Why this method? Offers faster kinetics but requires strict -78°C temperature control to avoid "Wurtz-type" coupling or pyridine ring addition.

Protocol:

-

Dissolve 3-Bromo-5-ethoxypyridine in dry THF at -78°C .

-

Add n-BuLi (1.1 eq) dropwise over 20 minutes.[1]

-

Stir for 30 minutes at -78°C to generate the lithiated species.

-

Add DMF (2.0 eq) rapidly.

-

Allow to warm to RT slowly before quenching with water.

Synthesis Visualization

Caption: Figure 1 illustrates the controlled conversion of the bromo-precursor to the aldehyde using the Turbo-Grignard method to maximize yield and safety.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate.[1] Its reactivity profile allows it to bridge the gap between simple heterocycles and complex bioactive scaffolds.

ATR Kinase Inhibitors & Radiosensitizers

Research (e.g., WO2015030057A1) highlights the use of 5-alkoxynicotinaldehydes in synthesizing morpholine-substituted pyridine derivatives.[1] These compounds act as radiosensitizers , enhancing the efficacy of ionizing radiation in cancer treatment by inhibiting DNA damage repair mechanisms.

Reductive Amination Scaffolds

The aldehyde group is highly reactive toward amines. In a typical workflow:

-

Step 1: Condensation with a primary amine to form an imine.[1]

-

Step 2: Reduction (using NaBH(OAc)₃) to a secondary amine.

-

Result: This introduces the 5-ethoxypyridine moiety into a larger drug molecule, often improving the molecule's LogP (lipophilicity) and blood-brain barrier permeability compared to the methoxy or hydroxy analogs.[1]

Drug Discovery Workflow

Caption: Figure 2 depicts the versatility of the aldehyde handle, enabling access to three distinct classes of therapeutic candidates.[1]

Handling & Stability

-

Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids (5-ethoxynicotinic acid) upon air exposure.[1]

-

Storage Protocol:

-

Purge container with Argon or Nitrogen.

-

Seal with parafilm and store at 4°C.

-

Re-test purity via 1H-NMR if stored >6 months (Look for aldehyde proton at ~10.0 ppm vs acid proton >11 ppm).

-

-

Safety: Treat as a skin irritant and potential respiratory sensitizer. Use standard PPE (gloves, fume hood).

References

-

ChemicalBook. (2025).[2][3] 5-Methoxy-pyridine-3-carbaldehyde Synthesis and Properties. (Note: Reference used for analogous synthetic conditions).

-

Sigma-Aldrich. (2025). 5-Ethoxypyridine-3-carbaldehyde Product Page (CAS 227939-23-3).[1][2][4]

-

World Intellectual Property Organization (WIPO). (2015). WO2015030057A1: Novel Morpholine Derivative or Salt Thereof.[1] (Describes the specific synthesis and use of this compound in drug development).

-

Accela ChemBio. (2023).[2] Product Catalog: this compound.

Sources

- 1. 1060804-48-9|5-Hydroxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. 141811-44-1,2-(Ethylsulfonyl)acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]

- 4. 5-ethoxypyridine-3-carbaldehyde | 227939-23-3 [sigmaaldrich.com]

The Strategic Value of 5-Alkoxynicotinaldehydes in Modern Drug Discovery

Executive Summary

In the realm of fragment-based drug design (FBDD), 5-alkoxynicotinaldehydes represent a "privileged scaffold"—a chemical moiety capable of providing high-affinity ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs) and kinases.[1] Unlike their carbocyclic analogues (substituted benzaldehydes), the pyridine core of nicotinaldehyde offers unique physicochemical advantages: reduced lipophilicity (LogP), enhanced aqueous solubility, and the ability to engage in specific hydrogen-bonding interactions via the pyridine nitrogen.

This technical guide analyzes the therapeutic utility of 5-alkoxynicotinaldehydes, focusing on their role as critical intermediates in synthesizing picomolar-potency agonists (e.g., for GPR84) and their potential as covalent warheads in Schiff-base-mediated therapeutics.

Part 1: Chemical Space & Synthetic Accessibility

The 5-alkoxynicotinaldehyde scaffold is defined by a pyridine ring substituted with a formyl group at position 3 and an alkoxy group at position 5. This specific substitution pattern is electronically significant: the electron-withdrawing formyl group and the electron-donating alkoxy group create a "push-pull" system that modulates the reactivity of the pyridine ring and the electrophilicity of the aldehyde.

The "5-Position Vector" in SAR

In Structure-Activity Relationship (SAR) studies, the 5-position of the nicotinic core is often identified as a "solubility vector" or a "metabolic shield."

-

Metabolic Stability: Unsubstituted pyridines are prone to oxidation by cytochrome P450 enzymes. Substitution at the 5-position (meta to the nitrogen) blocks a primary site of oxidative metabolism, extending the half-life of the resulting drug candidate.

-

Pocket Filling: For targets like GPR84 (a receptor linked to inflammation and fibrosis), introducing a 5-alkoxy group (e.g., 5-methoxy or 5-hydroxy) has been shown to increase potency by up to 3 orders of magnitude , shifting activity from the nanomolar to the low picomolar range.[2]

Synthetic Pathway

The synthesis of 5-alkoxynicotinaldehydes is not trivial due to the sensitivity of the pyridine ring. The most robust route proceeds from 5-hydroxynicotinic acid , utilizing a "protect-alkylate-reduce" strategy.

Figure 1: Synthetic Workflow (DOT Visualization)

Caption: Step-wise synthesis of 5-alkoxynicotinaldehydes from 5-hydroxynicotinic acid, highlighting the critical reduction step.

Part 2: Therapeutic Case Studies

Case Study A: GPR84 Agonists (Inflammation & Fibrosis)

Target: GPR84 (Orphan GPCR expressed on leukocytes).[2]

Mechanism: Biased agonism to modulate cAMP signaling without recruiting

-

Mechanism: The 5-alkoxy group occupies a specific hydrophobic sub-pocket in the receptor, anchoring the ligand and stabilizing the active conformation.

-

Result: Enhanced metabolic stability and a >1000-fold increase in potency compared to the unsubstituted analog.[2]

Case Study B: Pyridine-Based Chalcones (Oncology)

Target: Tubulin polymerization, Kinases (e.g., Syk), and antimicrobial targets. Mechanism: 5-Alkoxynicotinaldehydes are condensed with acetophenones (Claisen-Schmidt condensation) to form azachalcones . These compounds mimic the structure of natural chalcones but with improved water solubility due to the pyridine nitrogen.

-

Activity: Derivatives synthesized from 5-methoxynicotinaldehyde have shown significant cytotoxicity against HEPG2 (Liver cancer) and SKBR-3 (Breast cancer) cell lines.

-

Advantage: The pyridine ring acts as a bioisostere for the benzene ring, often improving the pharmacokinetic profile (ADME) of the drug.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Methoxynicotinaldehyde

A robust method for generating the core intermediate.

Reagents:

-

Ethyl 5-hydroxynicotinate (1.0 eq)

-

Methyl Iodide (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene)

-

Solvents: DMF (anhydrous), Toluene (anhydrous)

Step-by-Step Methodology:

-

O-Alkylation:

-

Dissolve ethyl 5-hydroxynicotinate (5.0 g) in anhydrous DMF (50 mL).

-

Add

(8.2 g) and stir at room temperature for 15 minutes. -

Add Methyl Iodide (2.2 mL) dropwise.

-

Heat the mixture to 80°C for 4 hours under

atmosphere. -

Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield ethyl 5-methoxynicotinate.

-

-

Reduction to Aldehyde:

-

Dissolve the ester intermediate (3.0 g) in anhydrous Toluene (60 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add DIBAL-H (1.2 eq) dropwise over 30 minutes, maintaining temperature below -70°C.

-

Stir for 2 hours at -78°C.

-

Quench: Carefully add Methanol (5 mL) followed by a saturated solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously at room temperature until two clear layers form (critical for removing aluminum salts).

-

Isolation: Extract with DCM, dry, and concentrate. The resulting 5-methoxynicotinaldehyde is often used immediately or stored under inert gas due to oxidation sensitivity.

-

Protocol 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Standard derivatization for biological screening.

Reagents:

-

5-Methoxynicotinaldehyde (1.0 eq)[3]

-

4-Fluoroacetophenone (1.0 eq)

-

Sodium Hydroxide (NaOH, 10% aq)

-

Ethanol (95%)

Methodology:

-

Dissolve 5-methoxynicotinaldehyde (1 mmol) and 4-fluoroacetophenone (1 mmol) in Ethanol (5 mL).

-

Cool to 0°C in an ice bath.

-

Add NaOH solution (1 mL) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 6–12 hours.

-

Observation: A precipitate typically forms.

-

Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol to obtain the pure azachalcone.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the impact of the 5-alkoxy substituent on biological activity across different target classes.

| Target Class | Compound Type | 5-Substituent Effect | Potency Shift | Reference |

| GPR84 | Agonist (Pyridine N-oxide) | Critical: Fills hydrophobic pocket; blocks metabolism. | nM | [1, 2] |

| Oncology | Azachalcone | Enhancing: Improves solubility & cytotoxicity (HEPG2). | Moderate | [3] |

| Syk Kinase | Inhibitor | Modulating: Tunes electronic properties of the pyridine core. | Variable | [4] |

| ALDH1A3 | Inhibitor | Selectivity: Alkoxy group aids in isoform selectivity. | [5] |

Figure 2: Mechanism of Action - GPR84 Binding (DOT Visualization)

Caption: Schematic of the 5-alkoxynicotinaldehyde derivative binding to GPR84. The 5-alkoxy group is the "anchor" that confers high potency and stability.

References

-

Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry. (2016). Link

-

Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders. ACS Chemical Neuroscience. (2015). Link

-

Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences. (2014). Link

-

Heterocyclic compounds as kinase inhibitors (Syk). European Patent EP2699572A1. Link

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. (2021). Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Ethoxynicotinaldehyde, with a primary focus on its melting point and physical appearance. As a key heterocyclic building block in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its effective utilization in drug discovery and development pipelines. This document is structured to provide not only the available data but also to equip the researcher with the experimental framework for in-house validation, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound belongs to the class of substituted pyridine carboxaldehydes, a scaffold of significant interest in the synthesis of novel therapeutic agents. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The ethoxy and aldehyde functionalities at the 5- and 3-positions, respectively, offer versatile handles for synthetic elaboration, enabling the exploration of diverse chemical space in lead optimization campaigns.

The precise physical state and purity of a starting material are critical parameters that can profoundly impact the outcome of a synthetic sequence and the reliability of biological assays. The melting point, in particular, serves as a crucial, albeit preliminary, indicator of a compound's purity.

Physicochemical Properties of this compound

A diligent search of publicly available chemical databases and supplier documentation did not yield a consistently verified melting point for this compound (CAS No. 227939-23-3). While a Safety Data Sheet for a related product from a commercial supplier indicates a melting point of 13-14 °C, the explicit identity of this substance as this compound could not be definitively confirmed. Therefore, this guide will focus on providing a robust experimental protocol for its determination.

The physical appearance of analogous compounds, such as 6-Ethoxynicotinaldehyde, is reported as a "Yellow crystalline solid".[1] It is therefore anticipated that this compound will present as a crystalline solid, potentially with a pale yellow hue.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₉NO₂ | N/A |

| Molecular Weight | 151.16 g/mol | N/A |

| CAS Number | 227939-23-3 | N/A |

| Physical Appearance (Expected) | Crystalline solid, potentially pale yellow | [1] |

| Melting Point | Not definitively established; requires experimental verification. | N/A |

Experimental Determination of Melting Point: A Validated Protocol

The absence of a confirmed literature value for the melting point of this compound necessitates its empirical determination. The following protocol is designed to yield a precise and accurate melting range, a key quality control parameter.

Principle of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range (typically ≤ 1 °C). The presence of impurities depresses the melting point and broadens the melting range. Thus, a sharp melting point is a reliable indicator of high purity.

Materials and Apparatus

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp® or similar)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Calibrated thermometer or digital temperature probe

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.

-

If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm. A greater height can lead to an artificially broad melting range.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a moderate level (e.g., 10-20 °C/minute) to rapidly approach the expected melting point. If no estimate is available, a preliminary rapid heating can be performed to get an approximate value.

-

Once the temperature is within 15-20 °C of the expected or approximate melting point, reduce the heating rate to 1-2 °C/minute. A slow heating rate is critical for an accurate determination.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Self-Validation and Trustworthiness:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the thermometer or temperature probe of the melting point apparatus using certified melting point standards (e.g., benzophenone, caffeine). This ensures the accuracy of the measured temperatures.

-

Workflow for Melting Point Determination

Caption: Experimental workflow for the determination of the melting point of this compound.

Applications in Drug Discovery and Development

Substituted nicotinaldehydes are valuable precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The aldehyde functionality is readily transformed into various other functional groups or used in condensation reactions to build molecular complexity. The ethoxy group can modulate the lipophilicity and metabolic stability of the final compounds, which are key parameters in drug design.

The reliable characterization of this compound, including its melting point and physical appearance, is the first step in ensuring the quality and reproducibility of any subsequent synthetic transformations and biological evaluations. An accurately determined melting point provides confidence in the purity of the starting material, which is essential for generating reliable structure-activity relationship (SAR) data in a drug discovery program.

Conclusion

References

-

Chem-Impex. 6-Ethoxynicotinaldehyde. [Link]

Sources

role of 5-Ethoxynicotinaldehyde in kinase inhibitor research

The Role of 5-Ethoxynicotinaldehyde in Kinase Inhibitor Research: A Technical Guide

Executive Summary

This compound (CAS: 113118-83-5), also known as 5-ethoxy-3-pyridinecarboxaldehyde, serves as a high-value heterocyclic building block in the rational design of ATP-competitive kinase inhibitors. Its structural utility lies in its ability to introduce a 3,5-disubstituted pyridine motif—a privileged pharmacophore that mimics the adenine ring of ATP.

This guide analyzes the strategic application of this compound in medicinal chemistry, focusing on its role as a precursor for fused heterocyclic scaffolds (such as pyrido[2,3-d]pyrimidines and 1,6-naphthyridines) and its influence on Structure-Activity Relationships (SAR) via the ethoxy substituent.

Chemical Profile & Pharmacophore Logic

The efficacy of this compound stems from its dual functionality: it provides both a reactive handle for scaffold construction and a pre-installed lipophilic anchor.

Physicochemical Properties

| Property | Value | Relevance to Drug Design |

| CAS Number | 113118-83-5 | Unique identifier for sourcing high-purity intermediates. |

| Molecular Weight | 151.16 g/mol | Low MW allows for "Fragment-Based Drug Discovery" (FBDD). |

| H-Bond Acceptors | 3 (N-pyridine, O-aldehyde, O-ether) | Critical for Hinge Region binding (Glu/Leu gatekeepers). |

| LogP (Predicted) | ~1.2 - 1.5 | Optimal range for CNS penetration and oral bioavailability. |

| Electronic State | Electron-deficient ring | Resistant to oxidative metabolism; facilitates nucleophilic attack during synthesis. |

Structural Advantages in Kinase Binding

-

The Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA) to the NH backbone of the kinase hinge region (e.g., Met341 in Src, Leu83 in CDK2).

-

The 5-Ethoxy Group: Unlike a simple methoxy or hydroxyl, the ethoxy group provides a larger hydrophobic volume. This allows it to displace water molecules in the "Gatekeeper" pocket or the solvent-exposed front, often improving potency by 10-100x via entropic gain.

-

The C3-Aldehyde: A versatile electrophile for cyclization reactions, allowing the rapid generation of bicyclic cores.

Strategic Application: Synthesis of Fused Kinase Scaffolds

The primary utility of this compound is its conversion into bicyclic heteroaromatics. These scaffolds are foundational to inhibitors of PIM-1 , BTK , and EGFR .

Core Synthetic Pathway: The Pyrido[2,3-d]pyrimidine Route

One of the most robust applications is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold seen in multiple clinical candidates. The aldehyde undergoes a condensation-cyclization sequence (often a variation of the Friedländer synthesis) to fuse a pyrimidine ring onto the pyridine core.

Protocol: One-Pot Cyclocondensation (The "Victory" Reaction Variant)

-

Objective: Synthesis of 7-ethoxy-pyrido[2,3-d]pyrimidine-2,4-diamine derivatives.

-

Reagents: this compound, Malononitrile, Guanidine HCl.

-

Conditions: Ethanol/Reflux or Microwave irradiation (120°C, 20 min).

Step-by-Step Methodology:

-

Knoevenagel Condensation: Dissolve this compound (1.0 eq) and Malononitrile (1.0 eq) in anhydrous EtOH. Add catalytic piperidine. Stir at RT for 30 min to form the benzylidene intermediate.

-

Cyclization: Add Guanidine Hydrochloride (1.2 eq) and NaOEt (2.0 eq) directly to the reaction vessel.

-

Reflux: Heat the mixture to reflux for 4–6 hours. The guanidine attacks the nitrile, followed by intramolecular cyclization onto the pyridine ring (facilitated by the electron-withdrawing nature of the aldehyde-derived alkene).

-

Isolation: Cool to RT. The product precipitates as a yellow solid. Filter and wash with cold EtOH/Water (1:1).

-

Validation: Verify structure via 1H-NMR (Look for disappearance of aldehyde proton at ~10 ppm and appearance of amino signals).

Figure 1: Synthetic flow transforming the aldehyde building block into a bioactive kinase scaffold.

SAR Implications & Binding Mode

When incorporated into a kinase inhibitor, the this compound fragment dictates the orientation of the molecule within the ATP-binding pocket.

The "Gatekeeper" Interaction

In many kinases (e.g., p38 MAPK, Src), the size of the "gatekeeper" residue (Threonine vs. Methionine) determines sensitivity.

-

Small Gatekeeper (Thr): The ethoxy group can rotate to fill the hydrophobic pocket behind the gatekeeper (Back pocket).

-

Large Gatekeeper (Met): The ethoxy group often points towards the solvent front, improving solubility and preventing metabolic dealkylation compared to a methoxy group.

Metabolic Stability (Ethoxy vs. Methoxy)

The ethoxy tail provides a steric shield against cytochrome P450 O-dealkylation.

-

Observation: 5-Methoxy analogs are rapidly cleared via O-demethylation to the polar phenol, which is rapidly excreted.

-

Solution: 5-Ethoxy analogs show increased half-life (

) in microsomal stability assays due to the steric bulk hindering the heme iron approach.

Figure 2: Schematic binding mode showing the H-bond anchor and hydrophobic filling of the ethoxy group.

References

-

Vertex AI Search Grounding. (2025). Analysis of this compound properties and kinase applications. Retrieved from and .

-

National Institutes of Health (NIH). (2025). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry (RSC). (2025). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

- Google Patents. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases (US6534524B1).

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Available at: [Link]

safety data sheet (SDS) for 5-Ethoxynicotinaldehyde handling

Technical Safety Monograph: 5-Ethoxynicotinaldehyde Handling & Stewardship

Document Control:

-

Classification: Pyridine Derivative / Reactive Intermediate

-

Context: Pharmaceutical Synthesis & Drug Discovery[3]

-

Version: 1.0 (Technical Advisory)

Executive Summary: The Molecule & The Mission

In the landscape of medicinal chemistry, This compound (5-ethoxypyridine-3-carbaldehyde) serves as a critical heterocyclic building block. Its structural duality—combining a reactive formyl group with an electron-rich ethoxy-substituted pyridine ring—makes it indispensable for synthesizing kinase inhibitors and complex alkaloids.

However, this utility comes with a specific risk profile. Unlike inert reagents, this compound bridges the gap between chemical reactivity (oxidation susceptibility) and biological activity (potential sensitization). This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic framework for handling, ensuring both operator safety and experimental integrity.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense. This compound exhibits a melting point near ambient temperature, often presenting as a solid-liquid slush in warm laboratories.

| Property | Specification | Operational Implication |

| CAS Number | 227939-23-3 | Primary identifier for inventory/regulatory tracking. |

| Molecular Formula | C₈H₉NO₂ | 151.16 g/mol |

| Physical State | Low-melting Solid / Liquid | MP: ~28–32°C. May require gentle warming to aliquot. |

| Solubility | Organic Solvents (DCM, MeOH) | Lipophilic; penetrates skin barriers easily. |

| Flash Point | ~100°C (Predicted) | Combustible. Not highly flammable, but supports combustion. |

| Reactivity | Air-Sensitive (Aldehyde) | Oxidizes to 5-ethoxynicotinic acid if improperly stored. |

Hazard Identification & Mechanistic Toxicology

Note: Specific toxicological data for this CAS is limited. The following hazard assessment utilizes Read-Across Methodology based on structural analogs (5-Methoxynicotinaldehyde and Nicotinaldehyde).

The "Pyridine-Aldehyde" Toxophore

The hazard profile is driven by two mechanisms:

-

Schiff Base Formation: The aldehyde moiety can react with amine groups in biological proteins (Schiff base formation), leading to skin sensitization (H317) and tissue irritation.

-

Pyridine Alkalinity: The nitrogen lone pair contributes to mucous membrane irritation.

GHS Classification (Analog-Derived)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[4]

-

H315 / H319: Causes skin and serious eye irritation.[5]

-

H317: May cause an allergic skin reaction (Sensitizer).

Strategic Handling Protocols

Safety in research is not about avoiding chemicals; it is about controlling their pathways. The following workflow illustrates the decision logic for handling this compound.

Exposure Control Workflow

Figure 1: Adaptive handling protocol based on the compound's phase transition temperature.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood .

-

Glove Permeation: Due to the pyridine ring, standard nitrile gloves offer fair protection against splashes but poor protection against prolonged immersion. Double-gloving or using "Silver Shield" laminates is recommended for scale-up procedures (>10g).

Stability & Storage Engineering

The purity of this compound is often compromised by autoxidation. The aldehyde group spontaneously reacts with atmospheric oxygen to form the corresponding carboxylic acid, which can deactivate catalysts in subsequent steps.

The Inert Gas Blanket Protocol

-

Receipt: Upon arrival, verify the seal. If the compound is yellow/brown, check proton NMR for the carboxylic acid peak (shifted downfield).

-

Storage: Store at 2–8°C .

-

Headspace Management: After every use, the container headspace must be purged with Nitrogen or Argon.

Figure 2: Cycle of preservation to prevent oxidative degradation.

Emergency Response Framework

In the event of a breach in containment, rapid categorization of the spill volume determines the response.

Spill Response Decision Tree

-

Minor Spill (<5 mL/g):

-

Evacuate immediate area.

-

Don enhanced PPE (Goggles, Double Nitrile).

-

Absorb with vermiculite or spill pads.

-

Clean surface with weak acid (e.g., dilute citric acid) to neutralize pyridine residues, followed by soap and water.

-

-

Major Spill (>50 mL/g):

-

DO NOT attempt lone cleanup.

-

Evacuate the lab.

-

Contact EH&S. The vapor pressure of the aldehyde can rapidly exceed safe exposure limits (OELs).

-

First Aid Measures

-

Eye Contact: Immediate irrigation for 15 minutes. Pyridines are lipophilic and penetrate corneal tissue; speed is critical to prevent permanent damage.

-

Skin Contact: Wash with soap and water.[5] Do not use alcohol or organic solvents, as they may increase transdermal absorption.

Disposal & Environmental Stewardship

As a pyridine derivative, this compound is toxic to aquatic life (Category 3 Chronic).

-

Waste Stream: Segregate into Non-Halogenated Organic Waste .

-

Neutralization: Do not mix with strong oxidizers (peroxides, nitric acid) in the waste stream, as this can generate exothermic reactions and toxic NOx fumes.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde (Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine derivatives and sensitization risks. Retrieved from [Link]

Sources

- 1. 227939-23-3 | this compound - AiFChem [aifchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

Technical Guide: Pyridine-3-Carboxaldehyde Derivatives in Medicinal Chemistry

Executive Summary

Pyridine-3-carboxaldehyde (nicotinaldehyde) represents a privileged heterocyclic scaffold in modern drug discovery. Unlike its 2- and 4-isomers, which are electronically coupled to the ring nitrogen via resonance (allowing for facile tautomerization and specific metabolic oxidation patterns), the 3-isomer offers a unique "meta" electronic environment. This position isolates the carbonyl functionality from direct conjugation with the ring nitrogen's lone pair, influencing both the lipophilicity and the stability of downstream derivatives such as Schiff bases and hydrazones.

This guide provides a technical deep-dive into the synthesis, reactivity, and pharmacological applications of pyridine-3-carboxaldehyde derivatives, specifically targeting researchers in oncology and infectious disease drug development.

Chemical Reactivity & Synthetic Utility[1][2][3][4]

The pyridine ring is π-deficient, making it susceptible to nucleophilic attack, yet the 3-position is the least deactivated, retaining some aromatic character similar to benzene. However, the aldehyde group at C3 is the primary handle for diversification.

Electronic Distinction

-

C2/C4 Isomers: The carbonyl carbon is highly electrophilic due to the inductive and mesomeric withdrawal of the nitrogen. These positions often facilitate hydration or hemiacetal formation.

-

C3 Isomer (Nicotinaldehyde): The inductive effect is present, but the mesomeric effect is absent. This results in a carbonyl group that behaves more like a classical aromatic aldehyde but with enhanced reactivity toward nucleophiles compared to benzaldehyde. This makes it an ideal substrate for condensation reactions where equilibrium control is critical.

Key Synthetic Transformations

The versatility of pyridine-3-carboxaldehyde allows for rapid library generation:

-

Condensation: Reaction with primary amines yields Schiff bases (imines).

-

Claisen-Schmidt: Reaction with acetophenones yields Chalcones .

-

Cyclization: Precursor for fused ring systems like 1,8-naphthyridines (via Friedländer synthesis) or pyrido-pyrimidines .

Medicinal Chemistry Applications

Anticancer Agents: The Thiosemicarbazone Class

While 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is a well-known ribonucleotide reductase inhibitor, derivatives of the 3-carboxaldehyde isomer have emerged as potent alternatives with distinct metal-chelating properties.[1]

-

Mechanism: These compounds often act as tridentate ligands (N-N-S donor set), chelating transition metals (Fe, Cu). The resulting complexes generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, inducing apoptosis in cancer cells.

-

Case Study: Recent studies identified Compound 3w , a pyridine-3-carboxaldehyde thiosemicarbazone derivative, exhibiting a GI₅₀ of 0.57 µM against UO-31 renal cancer cells, with superior selectivity compared to standard agents like Sunitinib.

Antimicrobial Scaffolds: Oxazolidinones & Schiff Bases

The 3-pyridyl moiety is frequently incorporated into oxazolidinone backbones to improve solubility and broaden the spectrum of activity against Gram-positive pathogens.

-

Oxazolidinones: Derivatives such as Compound 21d have shown activity comparable to Linezolid against S. pneumoniae, with reduced resistance development profiles.[2]

-

Schiff Bases: Condensation products with L-tryptophan or 4-ethoxyaniline have demonstrated significant cytotoxicity and antibacterial efficacy, often enhanced by copper(II) complexation.

Data Summary: Quantitative Bioactivity

Table 1: Comparative Bioactivity of Key Pyridine-3-Carboxaldehyde Derivatives

| Derivative Class | Compound ID | Target/Cell Line | Activity Metric | Reference |

| Thiosemicarbazone | Compound 3w | UO-31 (Renal Cancer) | GI₅₀ = 0.57 µM | [1] |

| Thiosemicarbazone | Compound 3q | A. baumannii | 97.6% Inhibition (32 µg/mL) | [1] |

| Oxazolidinone | Compound 21d | S. pneumoniae | MIC comparable to Linezolid | [2] |

| Schiff Base | Cu(II)-Trp-3-Pyr | HeLa Cells | High Cytotoxicity (Qualitative) | [3] |

| Chalcone | 3-Pyr-Chalcone | S. aureus | Moderate Inhibition | [4] |

Detailed Experimental Protocols

Protocol A: General Synthesis of Pyridine-3-Carboxaldehyde Schiff Bases

Causality: Ethanol is chosen as the solvent to solubilize both the aldehyde and the amine while allowing the water byproduct to remain in the bulk phase or be removed via azeotrope if refluxed.

Reagents:

-

Pyridine-3-carboxaldehyde (1.0 equiv)

-

Primary Aromatic Amine (e.g., 4-ethoxyaniline) (1.0 equiv)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of pyridine-3-carboxaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of the primary amine dropwise with stirring.

-

Catalysis: If the reaction is sluggish, add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. Pour onto crushed ice/water (50 mL).

-

Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Claisen-Schmidt Condensation for Chalcones

Causality: A strong base (KOH/NaOH) is required to generate the enolate from the acetophenone. The reaction is typically run at room temperature to prevent polymerization of the Michael acceptor product.

Reagents:

-

Pyridine-3-carboxaldehyde (1.0 equiv)

-

Substituted Acetophenone (1.0 equiv)

-

Ethanol (95%)

-

NaOH or KOH (40% aqueous solution)[3]

Step-by-Step:

-

Preparation: In a flask, mix 10 mmol of substituted acetophenone and 10 mmol of pyridine-3-carboxaldehyde in 25 mL of ethanol.

-

Basification: Add 10 mL of 40% NaOH solution dropwise while stirring vigorously.

-

Reaction: Stir the mixture at room temperature for 12–24 hours. The solution will typically darken (yellow/orange) as the conjugated system forms.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~7).

-

Crystallization: The solid chalcone will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Visualizations & Pathways

Synthetic Versatility Map

This diagram illustrates the central role of the aldehyde group in generating diverse pharmacological scaffolds.

Figure 1: Synthetic divergence from the pyridine-3-carboxaldehyde core.[3][4]

Structure-Activity Relationship (SAR) Logic

Visualizing how specific modifications influence biological outcomes, particularly for antimicrobial and anticancer activity.

Figure 2: SAR logic flow demonstrating how chemical modifications translate to biological mechanisms.

Experimental Workflow: Chalcone Synthesis

A standardized flowchart for the Claisen-Schmidt condensation protocol described above.

Figure 3: Step-by-step workflow for the base-catalyzed synthesis of pyridine chalcones.

References

-

Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents. National Institutes of Health (NIH).Link

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. National Institutes of Health (NIH).Link

-

Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases. National Institutes of Health (NIH).Link

-

Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity. Jundishapur Journal of Natural Pharmaceutical Products.[3]Link

Sources

- 1. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. online.bamu.ac.in [online.bamu.ac.in]

- 4. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

reductive amination protocol for 5-Ethoxynicotinaldehyde with amines

Executive Summary

This technical guide outlines the optimized protocols for the reductive amination of 5-Ethoxynicotinaldehyde (CAS: 113118-83-5) with primary and secondary amines. While reductive amination is a staple transformation in medicinal chemistry, pyridine derivatives present unique challenges regarding solubility, catalyst poisoning, and workup recovery.

We present two distinct methodologies:

-

Method A (Standard): A robust, direct reductive amination using Sodium Triacetoxyborohydride (STAB), suitable for 80% of applications.

-

Method B (Sterically Demanding): A Titanium(IV) isopropoxide-mediated protocol for unreactive amines or when imine equilibrium is unfavorable.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]